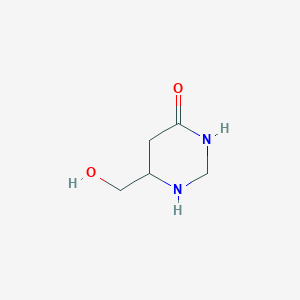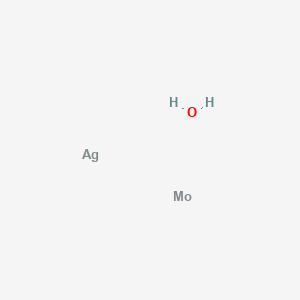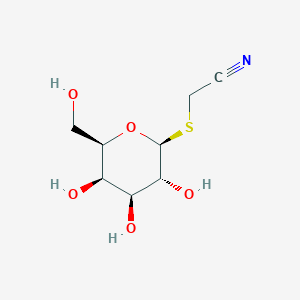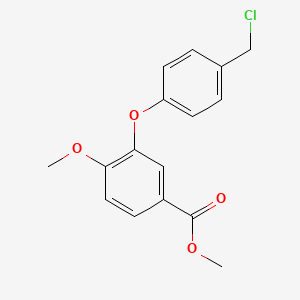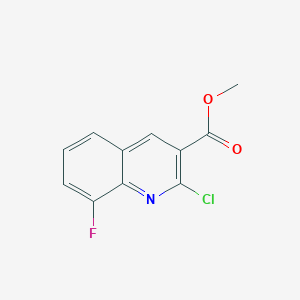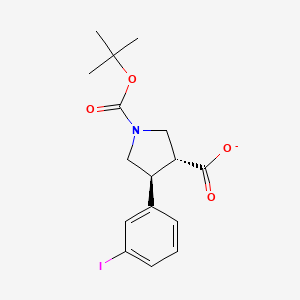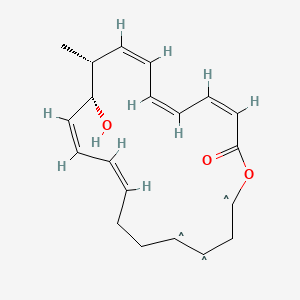
CID 156593685
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156593685” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 156593685 would typically involve scaling up the laboratory synthesis procedures to a larger scale. This process would require optimization of reaction conditions, selection of suitable solvents, and implementation of efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 156593685 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 156593685 has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: this compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of CID 156593685 involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 156593685 include other chemical entities with comparable structures or functional groups. Some examples of similar compounds are:
CID 5090: A compound with similar structural features.
CID 7761: Another compound with related chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and potential applications compared to other similar compounds. Its uniqueness lies in its ability to participate in specific chemical reactions and its potential for diverse scientific research applications.
Properties
Molecular Formula |
C20H25O3 |
|---|---|
Molecular Weight |
313.4 g/mol |
InChI |
InChI=1S/C20H25O3/c1-18-14-10-7-8-12-16-20(22)23-17-13-9-5-3-2-4-6-11-15-19(18)21/h4-12,14-19,21H,2-3,13H2,1H3/b6-4-,8-7-,9-5?,14-10-,15-11-,16-12-/t18-,19-/m1/s1 |
InChI Key |
QBFOROOIONKELJ-OGDOJTSVSA-N |
Isomeric SMILES |
C[C@@H]1/C=C\C=C/C=C\C(=O)O[CH]C[CH][CH]CC/C=C\C=C/[C@H]1O |
Canonical SMILES |
CC1C=CC=CC=CC(=O)O[CH]C[CH][CH]CCC=CC=CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


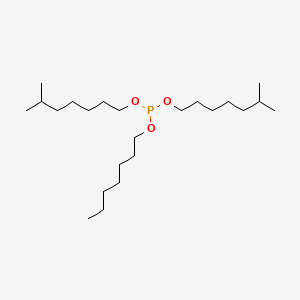
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
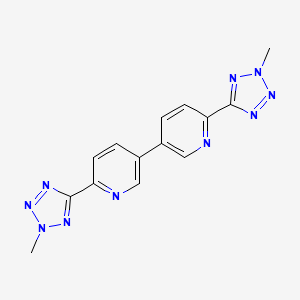
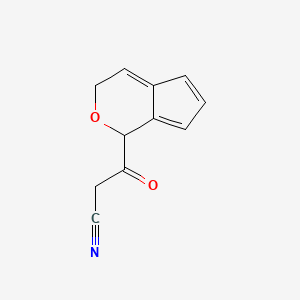
![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
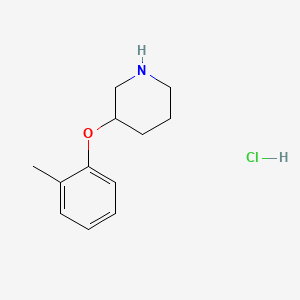
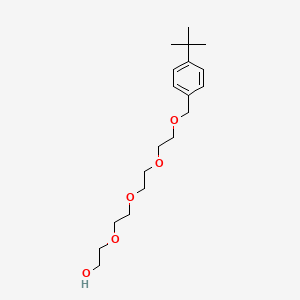
![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
